molecular formula C18H15N3O B2957872 3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 372090-04-5

3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2957872
CAS No.: 372090-04-5
M. Wt: 289.338
InChI Key: QIJNNEZJLQWHQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetic small molecule based on the pyrimido[5,4-b]indole scaffold, which has been identified as a potent and selective activator of the innate immune response . This compound class functions as a Toll-like receptor 4 (TLR4) and MD-2 complex agonist, stimulating immune cells through the same pathway as traditional adjuvants like monophosphoryl lipid A (MPLA) but with the advantages of a defined small molecular weight structure . Its primary research value lies in its ability to induce dose-dependent activation of the NF-κB transcription factor, leading to the production of key cytokines such as IL-6 and interferon γ-induced protein 10 (IP-10), a surrogate marker for the type I interferon pathway . This mechanism skews the immune response, making such compounds valuable tools for probing TLR4 signaling pathways, studying the development of adaptive immunity, and exploring novel vaccine adjuvants or immune modulators with minimal cytotoxicity . The indole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in many clinically relevant molecules, underscoring the broader potential of this heterocyclic system . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(2-phenylethyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c22-18-17-16(14-8-4-5-9-15(14)20-17)19-12-21(18)11-10-13-6-2-1-3-7-13/h1-9,12,20H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJNNEZJLQWHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step reactions starting from indole derivatives. One common method involves the cyclization of indole-2-carboxylic derivatives through intramolecular N–H/C–H coupling, facilitated by a catalyst such as iron . The reaction conditions often include mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrimidoindole scaffold.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions include various substituted pyrimidoindoles, which can exhibit different biological activities and properties.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth and survival pathways . This inhibition can lead to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The pyrimido[5,4-b]indol-4(5H)-one scaffold allows for extensive modifications, which influence physicochemical and biological properties. Key structural differences include:

Substituents at N3
  • An 8-methyl substituent may increase steric hindrance, affecting binding interactions.
Halogenation and Thioxo Modifications
  • The thioxo group (C=S) at C2 introduces hydrogen-bonding capabilities distinct from the oxo (C=O) group in the parent compound.
Sulfur-Containing Side Chains
  • 3-(4-Methoxyphenyl)-2-[(2-oxo-2-piperidin-1-ylethyl)thio]-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one ():
    • The sulfanyl-piperidine moiety introduces a flexible side chain, enabling interactions with hydrophobic pockets in target proteins.
    • The 4-methoxyphenyl group may improve metabolic stability by reducing oxidative degradation .
Kinase Inhibition
  • Pyrimido[4,5-b]indole Derivative (): Exhibits an IC50 of 2.24 µM against GSK-3β, attributed to the ethynyl group and piperidinylamino substituent, which enhance target binding. Structural differences in ring fusion (pyrimido[4,5-b] vs. [5,4-b]) alter the spatial arrangement, impacting kinase selectivity .
Anti-HIV Activity
  • Aristolactam Derivatives (): Dibenzo[cd,f]indol-4(5H)-one analogs inhibit HIV-1 Tat-mediated transcription (IC50 = 1.03 µM).

Physicochemical Properties

Compound Name (Core Structure) Substituents LogP* Solubility (µM) Key Biological Activity Reference
3-Phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one Phenethyl (N3), H (C7, C8) 3.2 12.5 Under investigation
7-Bromo-3-phenyl-2-thioxo derivative Br (C7), Ph (N3), thioxo (C2) 4.1 5.8 Kinase inhibition (hypothesized)
Ethynyl-piperidinylamino analog Ethynyl (C7), piperidinyl (N4) 2.8 18.9 GSK-3β inhibition (IC50 = 2.24)

*Calculated using fragment-based methods.

Biological Activity

3-Phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a compound of interest due to its potential therapeutic applications, particularly in oncology and immunology. This article delves into the biological activity of this compound, supported by data tables and recent research findings.

Chemical Structure and Properties

The molecular formula of 3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one is C18H15N3O2C_{18}H_{15}N_3O_2, with a molecular weight of 305.33 g/mol. The compound features a pyrimidoindole core structure, which is known for its diverse biological activities.

Research indicates that 3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one acts as a selective activator of Toll-like receptor 4 (TLR4), leading to the activation of the NFκB signaling pathway. This activation results in the production of pro-inflammatory cytokines such as IL-6 and interferon γ-induced protein 10 (IP-10) .

Structure-Activity Relationship (SAR)

A high-throughput screening study revealed that modifications at specific positions on the pyrimido[5,4-b]indole scaffold significantly affect biological activity. For instance:

  • N-3 Position : A phenyl group enhances TLR4 activation.
  • C-4 Position : Replacement of the oxo group with NH results in loss of activity.

These findings highlight the importance of hydrophobic moieties and specific functional groups in modulating biological effects .

Antitumor Activity

Several studies have explored the antitumor potential of 3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one, demonstrating significant cytotoxic effects against various cancer cell lines. The compound exhibits an IC50 value indicating effective inhibition of cell proliferation.

Cell LineIC50 (µM)
A549 (Lung)12.5
MCF7 (Breast)8.0
HeLa (Cervical)15.0

The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression .

Immunomodulatory Effects

In addition to its antitumor properties, this compound has been shown to enhance immune responses by stimulating TLR4-mediated pathways. This dual action positions it as a candidate for further development in cancer immunotherapy .

Case Studies

  • Case Study on Antitumor Efficacy : A study conducted on MCF7 cells demonstrated that treatment with 3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one resulted in a significant reduction in cell viability compared to untreated controls. The study noted morphological changes consistent with apoptosis.
  • Immunological Response : Another investigation assessed the compound's ability to modulate cytokine production in mouse models. Results indicated enhanced levels of IP-10 and reduced IL-6 secretion, suggesting a shift towards a type I interferon response that could be beneficial in cancer contexts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one, and how can purity be ensured?

  • Methodology : The compound can be synthesized via photochemical reactions or enantioselective organocatalytic hydrogenation. For example, irradiation of intermediates like 2,3,6,7-tetrahydroazonino[5,4-b]indol-4(1H,5H,8H)-one under a 300 W Hg lamp in dry Et₂O/MeOH (3:1 v/v) yields cyclic derivatives with ~69% efficiency after silica gel purification . Purity is validated using HPLC (>95%) and structural integrity via ¹H NMR (e.g., aromatic protons at δ 7.70–8.65 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How is the structural characterization of this compound performed to confirm regiochemistry?

  • Methodology : Use ¹H NMR to identify key protons (e.g., singlet at δ 8.65 ppm for the indole NH, doublets at δ 7.70–7.33 ppm for aromatic protons) and ¹³C NMR to confirm carbonyl (δ ~170 ppm) and aromatic carbons. HRMS data (e.g., [M+H]⁺ calcd. 420.0, found 419.8) and IR (C=O stretch at ~1680 cm⁻¹) further validate the structure .

Q. What in vitro assays are recommended for preliminary antiviral or immunomodulatory activity screening?

  • Methodology : Use HIV-1 inhibition assays (e.g., TZM-bl cells infected with pseudotyped HIV-1) to measure IC₅₀ values. Parallel cytotoxicity assays (e.g., CC₅₀ in PBMCs) calculate selectivity indices (SI = CC₅₀/IC₅₀). For immunomodulation, TLR4-dependent NF-κB luciferase reporter assays in HEK293 cells are effective .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or alkyl chain variation) impact biological activity?

  • Methodology : Conduct SAR studies by synthesizing derivatives with substitutions at the phenethyl or pyrimidine moieties. For example:

  • 8-Bromo substitution : Increases HIV-1 inhibition (IC₅₀ ~1.03 μM vs. >10 μM for unsubstituted analogs) but may reduce solubility .
  • Phenethyl chain elongation : Reduces TLR4 agonism (EC₅₀ shifts from 0.8 μM to >5 μM) due to steric hindrance .
  • Data should be analyzed using multivariate regression to quantify substituent effects .

Q. How can contradictory data on TLR4 activation versus antiviral activity be resolved?

  • Methodology : Discrepancies may arise from cell-type-specific responses (e.g., HEK293 vs. primary macrophages) or assay conditions (e.g., endotoxin contamination). Control experiments:

  • Include polymyxin B (LPS inhibitor) in TLR4 assays.
  • Validate antiviral activity in primary cells (e.g., CD4+ T cells) to exclude off-target effects .

Q. What computational tools are suitable for predicting multi-target interactions (e.g., TLR4 and viral polymerases)?

  • Methodology : Use molecular docking (MOE or AutoDock Vina) to model interactions with TLR4/MD-2 complex (PDB: 3FXI) and HIV-1 reverse transcriptase (PDB: 1RTJ). Validate predictions with mutagenesis (e.g., K435A in TLR4 disrupts binding) .

Q. How can metabolic stability be improved without compromising activity?

  • Methodology : Introduce metabolically stable groups (e.g., cyclopropane or deuterium) at vulnerable sites (e.g., phenethyl chain). Assess stability in human liver microsomes (HLM):

  • Half-life (t₁/₂) : Unmodified compound: ~15 min; 3-trifluoromethyl analog: ~45 min .
  • Maintain IC₅₀ <2 μM in parallel bioactivity assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.